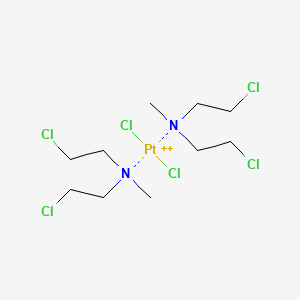
2-chloro-N-(2-chloroethyl)-N-methylethanamine;dichloroplatinum(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(2-chloroethyl)-N-methylethanamine;dichloroplatinum(2+) is a chemical compound that belongs to the class of nitrogen mustards. These compounds are known for their alkylating properties, which make them useful in various applications, particularly in the field of medicine as chemotherapeutic agents .
准备方法
The synthesis of 2-chloro-N-(2-chloroethyl)-N-methylethanamine typically involves the reaction of ethanolamine with thionyl chloride to produce 2-chloroethylamine hydrochloride. This intermediate is then reacted with methylamine to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
2-chloro-N-(2-chloroethyl)-N-methylethanamine undergoes various chemical reactions, primarily involving nucleophilic substitution due to the presence of the chloroethyl groups. Common reagents used in these reactions include nucleophiles such as thiourea and thiosulfate . The major products formed from these reactions are typically disubstituted derivatives, such as N-2-chloroethyl-N-methylaziridinium ion .
科学研究应用
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as an intermediate in the synthesis of various organic compounds . In biology and medicine, it is utilized as a chemotherapeutic agent due to its ability to alkylate DNA, thereby inhibiting cell division and growth . Additionally, it has applications in the study of genotoxic impurities in drug substances .
作用机制
The mechanism of action of 2-chloro-N-(2-chloroethyl)-N-methylethanamine involves the formation of highly reactive aziridinium ions, which can alkylate DNA at the N7 position of guanine . This alkylation leads to cross-linking of DNA strands, preventing their replication and ultimately causing cell death. The primary molecular targets are the DNA bases, and the pathways involved include the inhibition of DNA synthesis and repair .
相似化合物的比较
2-chloro-N-(2-chloroethyl)-N-methylethanamine is similar to other nitrogen mustards such as mechlorethamine and trichlormethine . it is unique in its specific alkylating properties and the types of DNA cross-links it forms. Similar compounds include 2-chloro-N,N-diethylethylamine and HN3 (trichlormethine) .
属性
CAS 编号 |
63544-15-0 |
|---|---|
分子式 |
C10H22Cl6N2Pt+2 |
分子量 |
578.1 g/mol |
IUPAC 名称 |
2-chloro-N-(2-chloroethyl)-N-methylethanamine;dichloroplatinum(2+) |
InChI |
InChI=1S/2C5H11Cl2N.2ClH.Pt/c2*1-8(4-2-6)5-3-7;;;/h2*2-5H2,1H3;2*1H;/q;;;;+4/p-2 |
InChI 键 |
XTKKUCKYICDTDB-UHFFFAOYSA-L |
规范 SMILES |
CN(CCCl)CCCl.CN(CCCl)CCCl.Cl[Pt+2]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-[(4-Anilinophenyl)azanediyl]di(propan-2-ol)](/img/structure/B14488776.png)
![1-[(Oxiran-2-yl)methyl]-3-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14488780.png)
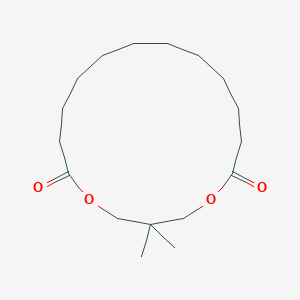
![2-{2-[(2-Methylbutan-2-yl)peroxy]propan-2-yl}phenol](/img/structure/B14488798.png)

![3-[6-(Benzyloxy)-2H-1,3-benzodioxol-5-yl]but-3-en-2-one](/img/structure/B14488805.png)
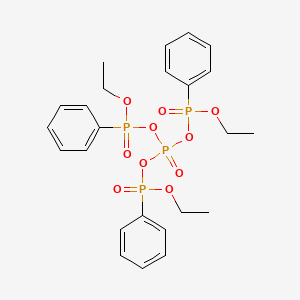
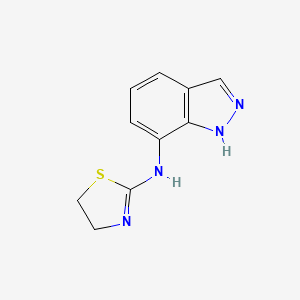

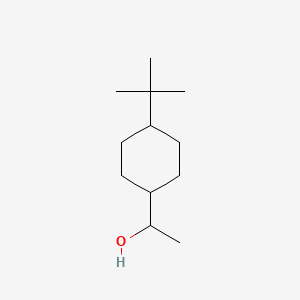
![4',5'-Bis(diphenylphosphoryl)spiro[fluorene-9,3'-pyrazole]](/img/structure/B14488826.png)



